molecular formula C20H24N4O4 B2454051 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-44-8

5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2454051
CAS No.: 921834-44-8
M. Wt: 384.436
InChI Key: VDGWXVMQYNGJLH-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Properties

IUPAC Name

5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-27-11-6-9-21-19(25)16-13-23(10-12-28-2)14-17-18(16)22-24(20(17)26)15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGWXVMQYNGJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 2-methoxyethyl and 3-methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives. Compared to these, 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:

Biological Activity

The compound 5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a pyrazolo[4,3-c]pyridine core with substituents that enhance its biological activity. The molecular formula is C19H24N4O3C_{19}H_{24}N_4O_3 with a molecular weight of approximately 344.42 g/mol. The compound exhibits properties typical of heterocyclic compounds, which are often associated with significant bioactivity.

Anticancer Activity

Recent research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit notable anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that certain analogs significantly reduced viability in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .

Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5iMCF-70.3EGFR/VGFR2 inhibition
Compound XHCT1167.60Induction of apoptosis
Compound YHePG-224Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives has also been explored. Compounds have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes required for microbial growth.

Antioxidant Activity

Some studies report moderate antioxidant activity for related compounds in the pyrazolo series. For example, one derivative exhibited an IC50 value of 194.06 µg/mL in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress-related damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a critical feature that enhances their therapeutic potential.
  • Cell Cycle Disruption : By interfering with normal cell cycle regulation, these compounds can effectively halt tumor growth.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of a pyrazolo derivative on MCF-7 cells and found significant reductions in cell viability alongside increased markers for apoptosis such as caspase activation.
  • Antimicrobial Evaluation : Another study tested several pyrazolo derivatives against E. coli and S. aureus, revealing promising antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.

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